

Application Notes and Protocols: CUDC-305 in Glioblastoma Cell Lines

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Compound of Interest		
Compound Name:	Cudc-305	
Cat. No.:	B1193811	Get Quote

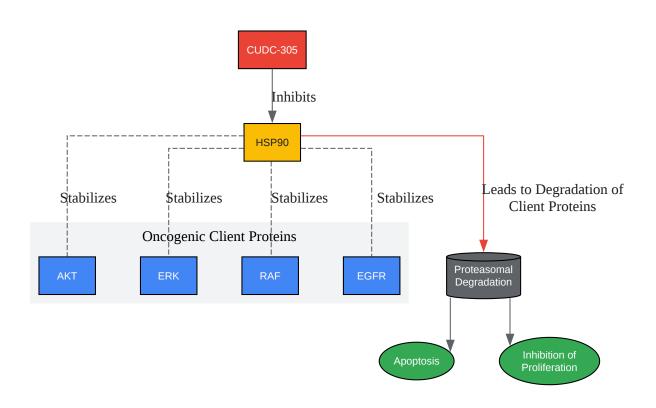
Introduction

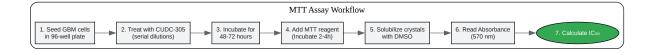
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and high rates of recurrence.[1][2][3] A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of many chemotherapeutic agents.[3] **CUDC-305** is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often deregulated in cancer and drive tumor growth and survival.[5] Notably, **CUDC-305** has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies like glioblastoma.[4][6] These notes provide an overview of **CUDC-305**'s mechanism and protocols for its application in glioblastoma cell line research.

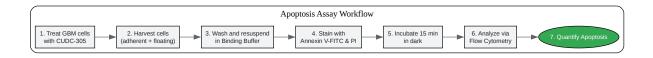
Mechanism of Action

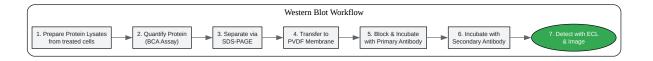
CUDC-305 exerts its anticancer effects by binding to and inhibiting HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, many of which are critical components of oncogenic signaling pathways. In glioblastoma, key pathways affected include the PI3K/AKT and RAF/MEK/ERK cascades, which are central to cell proliferation, survival, and apoptosis resistance. By disrupting these pathways, **CUDC-305** can induce apoptosis and inhibit tumor growth.[4][6]













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